p-Lacto-N-hexaose (pLNH)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

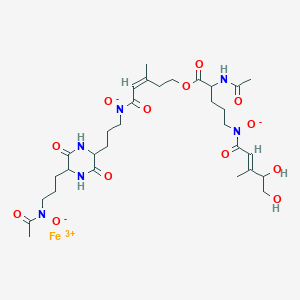

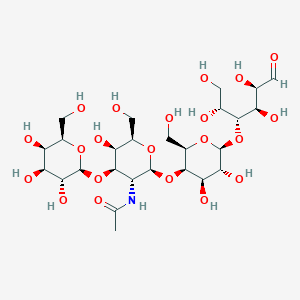

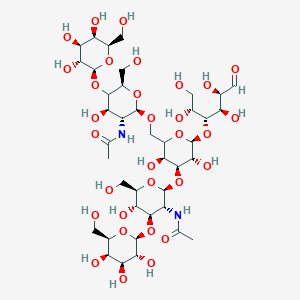

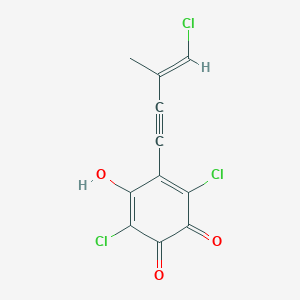

p-Lacto-N-hexaose: is a human milk oligosaccharide, a complex carbohydrate found in human breast milk. It is composed of six monosaccharide units and plays a significant role in the development of the infant gut microbiome and immune system. The structure of p-Lacto-N-hexaose includes a lactose core elongated by the addition of various monosaccharides, forming a branched oligosaccharide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Lacto-N-hexaose can be achieved through both chemical and chemoenzymatic methods. The chemical synthesis involves a convergent strategy where donor-acceptor protecting-leaving group combinations are crucial for successful glycosylations and minimizing side reactions . The chemoenzymatic synthesis combines chemical carbohydrate synthesis with selective enzymatic glycosylation. A tetrasaccharide core structure is synthesized chemically, followed by enzymatic extension to achieve the final product .

Industrial Production Methods: Industrial production of p-Lacto-N-hexaose is still in its nascent stages. the potential for large-scale production exists through optimized chemoenzymatic processes. These methods can be scaled up by using bioreactors and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: p-Lacto-N-hexaose undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation reactions are essential for its synthesis, where specific glycosyltransferases catalyze the addition of monosaccharides to the growing oligosaccharide chain .

Common Reagents and Conditions: Common reagents used in the synthesis of p-Lacto-N-hexaose include glycosyl donors, acceptors, and protecting groups. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve high yields and minimize side reactions .

Major Products: The major products formed from the reactions involving p-Lacto-N-hexaose are various branched and linear oligosaccharides

Applications De Recherche Scientifique

p-Lacto-N-hexaose has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex carbohydrate synthesis and glycosylation reactions. In biology, it is used to investigate the role of human milk oligosaccharides in infant nutrition and gut microbiome development .

In medicine, p-Lacto-N-hexaose is studied for its potential prebiotic effects, promoting the growth of beneficial gut bacteria and enhancing immune function.

Mécanisme D'action

The mechanism of action of p-Lacto-N-hexaose involves its interaction with specific receptors and enzymes in the gut. It acts as a prebiotic, selectively promoting the growth of beneficial bacteria such as Bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that contribute to gut health and immune function . The molecular targets and pathways involved include various glycosyltransferases and glycosidases that facilitate the synthesis and breakdown of oligosaccharides.

Comparaison Avec Des Composés Similaires

p-Lacto-N-hexaose is unique among human milk oligosaccharides due to its specific structure and branching pattern. Similar compounds include lacto-N-tetraose, lacto-N-neotetraose, and difucosyllacto-N-hexaose . These compounds share structural similarities but differ in their specific monosaccharide composition and branching patterns. The uniqueness of p-Lacto-N-hexaose lies in its specific glycosidic linkages and the biological functions it performs.

Similar Compounds

- Lacto-N-tetraose

- Lacto-N-neotetraose

- Difucosyllacto-N-hexaose

- Trifucosyllacto-N-hexaose

- Disialyllactose-N-tetraose

Propriétés

Numéro CAS |

64331-48-2 |

|---|---|

Formule moléculaire |

C40H68N2O31 |

Poids moléculaire |

1073.0 g/mol |

Nom IUPAC |

N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C40H68N2O31/c1-10(50)41-19-26(59)32(18(9-49)68-36(19)72-34-24(57)16(7-47)66-39(29(34)62)69-31(13(53)4-44)21(54)12(52)3-43)70-40-30(63)35(25(58)17(8-48)67-40)73-37-20(42-11(2)51)33(23(56)15(6-46)64-37)71-38-28(61)27(60)22(55)14(5-45)65-38/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

Clé InChI |

JBUKBMAGFHJXMR-VGGBRENTSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)O |

Description physique |

Solid |

Synonymes |

Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc C40H68N2O31 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate](/img/structure/B164629.png)

![9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI)](/img/structure/B164634.png)